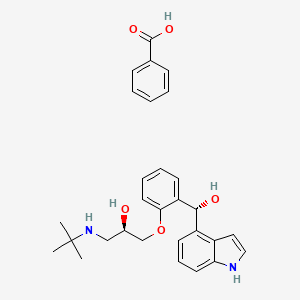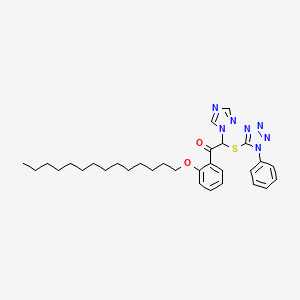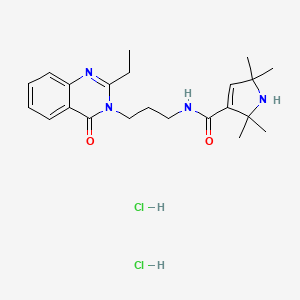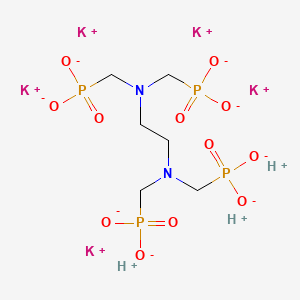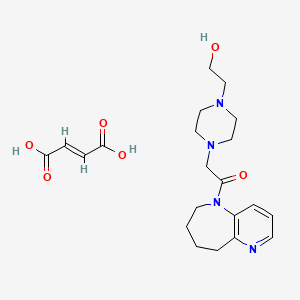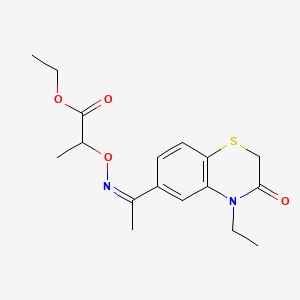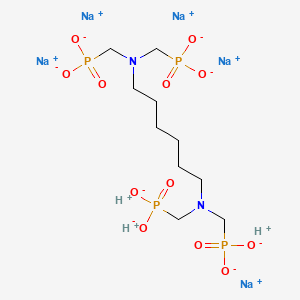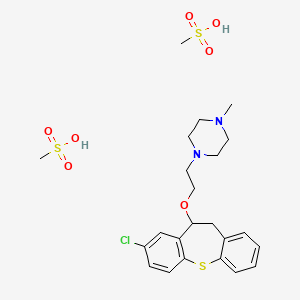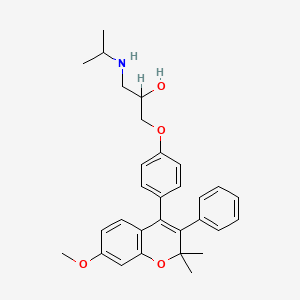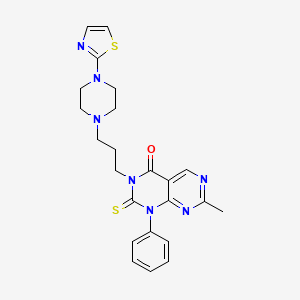
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-thiazolyl)-1-piperazinyl)propyl)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-thiazolyl)-1-piperazinyl)propyl)-2-thioxo- is a complex bicyclic heterocyclic compound. This compound belongs to the pyrimido[4,5-d]pyrimidinone class, which is known for its diverse biological and pharmaceutical properties. The presence of multiple functional groups and heterocyclic rings makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is the cyclization of appropriate precursors, such as 5-acetyl-4-aminopyrimidines, followed by reductive amination and subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction parameters more precisely.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, with modifications at different positions on the heterocyclic rings.
Applications De Recherche Scientifique
This compound has significant applications in various scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications, including the treatment of infections and certain types of cancer.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to the desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Pyrimido[5,4-d]pyrimidin-4(3H)-one
Pyrimido[4,5-d]pyrimidin-4(3H)-one
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the phenyl group and the thiazolyl-piperazinyl moiety. These features contribute to its distinct biological and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
142287-36-3 |
|---|---|
Formule moléculaire |
C23H25N7OS2 |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
7-methyl-1-phenyl-2-sulfanylidene-3-[3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H25N7OS2/c1-17-25-16-19-20(26-17)30(18-6-3-2-4-7-18)23(32)29(21(19)31)10-5-9-27-11-13-28(14-12-27)22-24-8-15-33-22/h2-4,6-8,15-16H,5,9-14H2,1H3 |
Clé InChI |
CWFUDZIFTIHTPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2C(=N1)N(C(=S)N(C2=O)CCCN3CCN(CC3)C4=NC=CS4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



